3-Chloro-N-methoxy-N-methylbenzamide
Overview
Description
3-Chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 . This compound is an intermediate in the synthesis of ketamine related compounds with potential anesthetic properties .
Synthesis Analysis
The synthesis of 3-Chloro-N-methoxy-N-methylbenzamide can be achieved from 3-Chlorobenzyl alcohol and N,O-Dimethylhydroxylamine hydrochloride . The exact synthesis process can vary, but it generally involves the reaction of these two compounds under specific conditions .Molecular Structure Analysis
The InChI code for 3-Chloro-N-methoxy-N-methylbenzamide is 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-N-methoxy-N-methylbenzamide are not detailed in the search results, it’s known that this compound is used as an intermediate in the synthesis of other compounds . Therefore, it’s likely to be involved in various chemical reactions depending on the specific synthesis process.Physical And Chemical Properties Analysis
3-Chloro-N-methoxy-N-methylbenzamide is a liquid at room temperature . It has a predicted boiling point of 335.9±25.0 °C and a predicted density of 1.224±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis of β-Trifluoromethyl Enaminones
- Scientific Field : Organic Chemistry
- Application Summary : 3-Chloro-N-methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones . Enaminones are important building blocks in organic synthesis and are used in the creation of a variety of complex organic compounds.
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds, which include 3-Chloro-N-methoxy-N-methylbenzamide, have been synthesized and tested for antioxidant and antibacterial activities .
- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
3-chloro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZXKIADRCNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624746 | |
Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-methoxy-N-methylbenzamide | |
CAS RN |
145959-21-3 | |
Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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